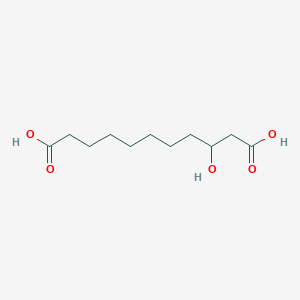
3-Hydroxyundecanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxyundecanedioic acid is an organic compound belonging to the class of hydroxy acids It is characterized by the presence of a hydroxyl group (-OH) and two carboxylic acid groups (-COOH) on an eleven-carbon chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyundecanedioic acid typically involves the hydroxylation of undecanoic acid. One common method is the catalytic oxidation of undecanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or distillation.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through biotechnological processes involving microbial fermentation. Specific strains of bacteria or fungi are employed to convert fatty acids or their derivatives into the desired hydroxy acid. This method is advantageous due to its sustainability and lower environmental impact compared to traditional chemical synthesis.
化学反応の分析
Types of Reactions: 3-Hydroxyundecanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 3-oxoundecanedioic acid.
Reduction: The carboxylic acid groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: 3-Oxoundecanedioic acid.
Reduction: 3-Hydroxyundecanol.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
3-Hydroxyundecanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of biodegradable polymers, surfactants, and specialty chemicals.
作用機序
The mechanism of action of 3-Hydroxyundecanedioic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes to form various intermediates that participate in metabolic processes. The hydroxyl and carboxylic acid groups enable it to form hydrogen bonds and interact with proteins, influencing their structure and function.
類似化合物との比較
3-Hydroxydecanoic acid: A shorter-chain hydroxy acid with similar chemical properties.
3-Hydroxydodecanoic acid: A longer-chain hydroxy acid with comparable reactivity.
Undecanedioic acid: Lacks the hydroxyl group but shares the dicarboxylic acid structure.
Uniqueness: 3-Hydroxyundecanedioic acid is unique due to its specific chain length and the presence of both hydroxyl and carboxylic acid groups. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
特性
CAS番号 |
103810-56-6 |
|---|---|
分子式 |
C11H20O5 |
分子量 |
232.27 g/mol |
IUPAC名 |
3-hydroxyundecanedioic acid |
InChI |
InChI=1S/C11H20O5/c12-9(8-11(15)16)6-4-2-1-3-5-7-10(13)14/h9,12H,1-8H2,(H,13,14)(H,15,16) |
InChIキー |
BJWDISQQJDVQLZ-UHFFFAOYSA-N |
正規SMILES |
C(CCCC(CC(=O)O)O)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















